Desulfo Glucoraphanin-d5
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Overview
Description
Desulfo Glucoraphanin-d5 is a deuterated form of desulfo glucoraphanin, a glucosinolate found in cruciferous vegetables such as broccoli. This compound is of significant interest due to its potential health benefits, particularly its role in the formation of sulforaphane, a compound known for its anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desulfo Glucoraphanin-d5 can be synthesized through the desulfation of glucoraphanin. The process involves the removal of the sulfate group from glucoraphanin, typically using enzymatic or chemical methods. The deuterated form is achieved by incorporating deuterium atoms into the molecule during the synthesis process .
Industrial Production Methods: Industrial production of desulfo glucoraphanin involves the extraction of glucoraphanin from cruciferous vegetables, followed by desulfation. The extraction process often uses solvents such as methanol or water, and the desulfation is carried out using specific enzymes or chemical reagents .
Chemical Reactions Analysis
Types of Reactions: Desulfo Glucoraphanin-d5 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of desulfo glucoraphanin by myrosinase produces sulforaphane, a compound with significant biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include myrosinase for hydrolysis, and various oxidizing and reducing agents for other reactions. The conditions for these reactions typically involve specific pH levels and temperatures to optimize the reaction rates .
Major Products Formed: The major product formed from the hydrolysis of this compound is sulforaphane. Other products can include various nitriles and isothiocyanates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Desulfo Glucoraphanin-d5 has a wide range of applications in scientific research. In chemistry, it is used to study the mechanisms of glucosinolate hydrolysis and the formation of bioactive compounds. In biology and medicine, it is investigated for its potential health benefits, including its anticancer and antimicrobial properties. The compound is also used in the food industry to enhance the nutritional value of cruciferous vegetables .
Mechanism of Action
The mechanism of action of desulfo glucoraphanin-d5 involves its hydrolysis by the enzyme myrosinase to produce sulforaphane. Sulforaphane exerts its effects by modulating various molecular targets and pathways, including the activation of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation .
Comparison with Similar Compounds
Desulfo Glucoraphanin-d5 is similar to other glucosinolates such as sinigrin, glucobrassicin, and glucoiberin. its uniqueness lies in its deuterated form, which allows for more precise studies in research applications. The deuterium atoms in this compound provide a distinct advantage in tracing and studying metabolic pathways .
List of Similar Compounds:- Sinigrin
- Glucobrassicin
- Glucoiberin
- Glucoraphasatin
This compound stands out due to its specific applications in research and its potential health benefits, making it a valuable compound in various scientific fields.
Properties
Molecular Formula |
C12H23NO7S2 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-5,5-dideuterio-N-hydroxy-5-(trideuteriomethylsulfinyl)pentanimidothioate |
InChI |
InChI=1S/C12H23NO7S2/c1-22(19)5-3-2-4-8(13-18)21-12-11(17)10(16)9(15)7(6-14)20-12/h7,9-12,14-18H,2-6H2,1H3/b13-8+/t7-,9-,10+,11-,12+,22?/m1/s1/i1D3,5D2 |
InChI Key |
UYHMVWFYYZIVOP-WHMJDICSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)C([2H])([2H])CCC/C(=N\O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CS(=O)CCCCC(=NO)SC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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